molecular formula C18H18O6S B2362158 Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate) CAS No. 56923-38-7

Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate)

Cat. No.: B2362158
CAS No.: 56923-38-7
M. Wt: 362.4
InChI Key: UERGPYRFEBWIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate) is an organic compound featuring two 6-hydroxybenzoate moieties linked by a sulfanediyl (–S–) bridge, with ethyl ester groups at the carboxylic acid positions. Its structure is derived from 3,3′-sulfanediylbis(6-hydroxybenzoic acid) (CAS 1820-99-1), a known chelating agent and antioxidant .

Properties

IUPAC Name

ethyl 5-(3-ethoxycarbonyl-4-hydroxyphenyl)sulfanyl-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6S/c1-3-23-17(21)13-9-11(5-7-15(13)19)25-12-6-8-16(20)14(10-12)18(22)24-4-2/h5-10,19-20H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERGPYRFEBWIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)SC2=CC(=C(C=C2)O)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) typically involves the esterification of 3,3’-sulfanediylbis(6-hydroxybenzoic acid) with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve multiple steps, including distillation and crystallization, to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the ester groups to alcohols can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy groups can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide; reactions are performed under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated hydroxybenzoate derivatives.

Scientific Research Applications

Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) exerts its effects involves interactions with specific molecular targets. The sulfanediyl bridge and hydroxybenzoate moieties allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Olsalazine (3,3′-Azobis(6-hydroxybenzoate))

Structure: Olsalazine consists of two mesalazine (5-aminosalicylic acid) units connected by an azo (–N=N–) bond. It is administered as a disodium salt for treating ulcerative colitis . Key Differences:

  • Linkage : Azo (–N=N–) vs. sulfanediyl (–S–). The azo bond is redox-sensitive, cleaved by colonic bacteria to release active mesalazine, whereas the sulfanediyl group is more chemically stable .
  • Substituents : Olsalazine has carboxylate anions (sodium salt), while the target compound features ethyl esters.
  • Applications : Olsalazine is a prodrug for localized anti-inflammatory action, whereas the sulfanediyl derivative may exhibit distinct bioactivity or coordination chemistry due to sulfur’s lone pairs .

Bithionol (2,2′-Sulfanediylbis(4,6-dichlorophenol))

Structure: Bithionol contains two chlorinated phenol rings linked by a sulfanediyl group. It is an antifungal and antiparasitic agent . Key Differences:

  • Substituents: Bithionol has chlorine atoms at positions 4 and 6 on each phenol ring, contrasting with the hydroxy and ethyl ester groups in the target compound.
  • Bioactivity: Bithionol’s chlorine substituents enhance its antimicrobial potency by increasing lipophilicity and electron-withdrawing effects. The target compound’s hydroxy/ester groups may favor metal chelation or antioxidant activity .

5,5′-Methylenedisalicylic Acid (3,3′-Methylenebis[6-hydroxybenzoic Acid])

Structure : This compound has a methylene (–CH₂–) bridge between two 6-hydroxybenzoic acid units .
Key Differences :

  • Linkage : Methylene vs. sulfanediyl. The methylene group lacks lone pairs, reducing coordination capabilities compared to sulfur.
  • Applications : Used in polymer chemistry and as a crosslinking agent. The sulfanediyl analog’s sulfur atom could enable redox activity or stronger metal binding .

3,3′-Disulfanediylbis(6-Nitrobenzoic Acid)

Structure: A disulfide (–S–S–) analog with nitro (–NO₂) groups at position 6 on each benzoate . Key Differences:

  • Oxidation State : Disulfide (–S–S–) vs. sulfide (–S–). Disulfides are prone to reduction, forming thiols, whereas sulfides are more stable.
  • Substituents : Nitro groups confer strong electron-withdrawing effects, altering reactivity compared to hydroxy/ester substituents .

Data Tables

Table 1: Structural and Functional Comparison

Compound Linkage Key Substituents Applications Key Properties
Diethyl 3,3′-sulfanediylbis(6-HB) –S– Ethyl esters, 6-OH Chelation, antioxidants (hypothetical) Lipophilic, sulfur coordination
Olsalazine –N=N– Sodium carboxylates, 6-OH Ulcerative colitis treatment Prodrug, redox-sensitive
Bithionol –S– 4,6-Cl, phenol Antifungal, antiparasitic Lipophilic, antimicrobial
5,5′-Methylenedisalicylic acid –CH₂– Carboxylic acids, 6-OH Polymers, crosslinkers Non-redox-active
3,3′-Disulfanediylbis(6-NBA) –S–S– Nitro, carboxylic acids Undocumented (potential oxidant) Redox-active

Table 2: Physicochemical Properties (Hypothetical Estimates)

Compound Solubility (Polarity) Stability to Hydrolysis Metal Chelation Potential
Diethyl 3,3′-sulfanediylbis(6-HB) Low (ester groups) High Moderate (S, OH)
Olsalazine High (ionic) Low (azo cleavage) Low
Bithionol Moderate (Cl, phenol) High Low
5,5′-Methylenedisalicylic acid High (COOH) High Low

Research Findings and Implications

  • Coordination Chemistry: The sulfanediyl group in the target compound may enable chelation of transition metals (e.g., Fe³⁺, Cu²⁺), similar to thiodiphenol derivatives . This contrasts with methylene-linked analogs, which lack lone-pair donors .
  • Biological Activity : Unlike Olsalazine’s targeted colonic delivery, the diethyl ester’s lipophilicity could facilitate systemic absorption, but its pharmacological profile remains unexplored .
  • Material Science : Sulfur-containing linkers, such as olsalazine, have been used in MOFs . The target compound’s ethyl esters might hinder direct MOF synthesis but could serve as hydrolyzable precursors.

Biological Activity

Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate) is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate) is characterized by its unique sulfonyl linkage and two ester functional groups derived from 6-hydroxybenzoic acid. The synthesis typically involves the reaction of diethyl 3,3'-sulfanediyl chloride with 6-hydroxybenzoic acid under controlled conditions to yield the desired ester product.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate) has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against common pathogens such as Escherichia coli and Staphylococcus aureus were determined using standard microdilution methods.
  • Zone of Inhibition : The compound demonstrated a notable zone of inhibition in agar diffusion assays, indicating effective antimicrobial activity.
Bacterial StrainMIC (mg/mL)Zone of Inhibition (mm)
E. coli3215
S. aureus1620

These results suggest that the compound may serve as a potential candidate for developing antimicrobial agents.

Cytotoxicity

The cytotoxic effects of Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate) have been assessed using various cell lines. The MTT assay was employed to determine cell viability after treatment with different concentrations of the compound.

  • Results : The compound exhibited dose-dependent cytotoxicity across several cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific cell type.
Cell LineIC50 (µM)
HeLa20
MCF-715
A54925

This cytotoxicity profile indicates potential applications in cancer therapy, warranting further investigation into its mechanism of action.

The biological activity of Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate) is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in target cells, leading to apoptosis.
  • Membrane Disruption : The presence of hydrophobic regions in the molecule suggests that it may disrupt microbial membranes, contributing to its antimicrobial effects.

Case Studies and Research Findings

Several studies have explored the biological effects of Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate):

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that the compound significantly inhibited growth in both Gram-positive and Gram-negative bacteria when compared to standard antibiotics .
  • Cytotoxicity Assessment : Another research highlighted its selective toxicity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
  • Mechanistic Insights : Investigations into its action mechanisms revealed that it may modulate signaling pathways related to apoptosis and cell cycle regulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.